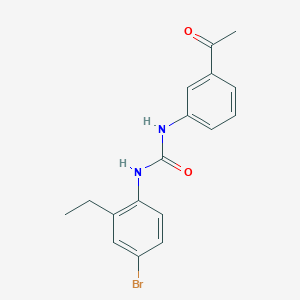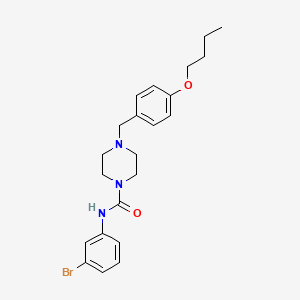![molecular formula C20H24N2O2S B4690632 N-[4-(4-morpholinyl)benzyl]-3-(phenylthio)propanamide](/img/structure/B4690632.png)
N-[4-(4-morpholinyl)benzyl]-3-(phenylthio)propanamide
Descripción general
Descripción
N-[4-(4-morpholinyl)benzyl]-3-(phenylthio)propanamide, commonly known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is an inhibitor of mitochondrial complex I, which is an essential component of the electron transport chain in mitochondria. This compound has been used to study Parkinson's disease, as it causes degeneration of dopaminergic neurons in the substantia nigra, leading to symptoms similar to those observed in Parkinson's disease.
Mecanismo De Acción
MPTP is an inhibitor of mitochondrial complex I, which is an essential component of the electron transport chain in mitochondria. By inhibiting complex I, MPTP disrupts the production of ATP, the energy currency of cells. This leads to a decrease in cellular energy levels, which can cause oxidative stress and damage to cells. In dopaminergic neurons, MPTP causes degeneration by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
MPTP has been shown to induce degeneration of dopaminergic neurons in the substantia nigra, leading to symptoms similar to those observed in Parkinson's disease. In addition, MPTP has been shown to increase oxidative stress and inflammation in cells, which can contribute to cellular damage and dysfunction. MPTP has also been shown to affect the function of other organs, such as the liver and kidneys, by disrupting cellular energy production and inducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTP has several advantages for use in laboratory experiments. It is a well-characterized compound that has been extensively studied, and its effects on dopaminergic neurons are well-established. MPTP is also relatively easy to synthesize and purify, making it readily available for use in research. However, MPTP has several limitations, including its toxicity and potential for inducing oxidative stress and inflammation in cells. In addition, the effects of MPTP on other organ systems can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving MPTP. One area of interest is the development of new treatments for Parkinson's disease based on the mechanisms of action of MPTP. Another area of interest is the investigation of the effects of MPTP on other cell types and organ systems, such as the immune system and cardiovascular system. Additionally, there is a need for further studies to elucidate the molecular mechanisms underlying the effects of MPTP on cellular function and to identify potential targets for therapeutic intervention.
Aplicaciones Científicas De Investigación
MPTP has been extensively used in scientific research to study the mechanisms of Parkinson's disease. Animal models, such as mice and primates, have been used to investigate the effects of MPTP on dopaminergic neurons in the substantia nigra. These studies have provided valuable insights into the pathophysiology of Parkinson's disease and have led to the development of new treatments for this debilitating condition.
Propiedades
IUPAC Name |
N-[(4-morpholin-4-ylphenyl)methyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c23-20(10-15-25-19-4-2-1-3-5-19)21-16-17-6-8-18(9-7-17)22-11-13-24-14-12-22/h1-9H,10-16H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXCADHLHWCNAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CNC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5'-[1,4-butanediylbis(thio)]bis(3-methyl-1H-1,2,4-triazole)](/img/structure/B4690550.png)

![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B4690571.png)
![2-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B4690578.png)
![N-methyl-2-phenoxy-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4690582.png)
![3-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B4690591.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4690609.png)
![2-(2-fluorophenyl)-4-{2-[3-(3-methylphenoxy)propoxy]-5-nitrobenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4690617.png)
![3-(4-hydroxy-2-methylphenyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4690619.png)

![methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4690640.png)
![2-{5-[(2-chloro-6-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4690650.png)

![2-chloro-N-({[3-chloro-2-(4-morpholinyl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4690662.png)